molecular formula C7H13NO2 B2994930 (1S,2R)-Methyl 2-aminocyclopentanecarboxylate CAS No. 362485-20-9

(1S,2R)-Methyl 2-aminocyclopentanecarboxylate

Cat. No.: B2994930
CAS No.: 362485-20-9
M. Wt: 143.186
InChI Key: RGXCCQQWSIEIEF-NTSWFWBYSA-N
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Description

(1S,2R)-Methyl 2-aminocyclopentanecarboxylate (CAS 362485-20-9) is a high-purity chemical building block and key intermediate for research applications, particularly in the development of novel pharmaceutical compounds . With the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol, this methyl ester derivative is structurally related to the naturally occurring antifungal agent Cispentacin, which is (1R,2S)-2-aminocyclopentane-1-carboxylic acid . Cispentacin, a cyclic β-amino acid antibiotic isolated from Bacillus cereus , has demonstrated potent in vivo activity against Candida albicans infections . The mechanism of action for this class of compounds involves active accumulation within fungal cells via amino acid permeases, leading to the specific inhibition of isoleucyl-tRNA synthetase, which subsequently disrupts protein synthesis and inhibits cell growth . As such, this compound is of significant value in microbiological and medicinal chemistry research, serving as a crucial scaffold for the synthesis and study of new antifungal agents with a defined molecular target . The product is provided for scientific research purposes only. Strictly not for diagnostic, therapeutic, or personal use. Handle with appropriate care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,2R)-2-aminocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXCCQQWSIEIEF-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362485-20-9
Record name methyl (1S,2R)-2-aminocyclopentane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-Methyl 2-aminocyclopentanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with methylamine, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-Methyl 2-aminocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the cyclopentane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

(1S,2R)-Methyl 2-aminocyclopentanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is an intermediate in the synthesis of drugs targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-Methyl 2-aminocyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers

Positional isomers differ in the location of the amino group on the cyclopentane ring. Key examples include:

Compound Name Substituent Position Molecular Formula CAS Number Key Features References
(1S,2R)-Methyl 2-aminocyclopentanecarboxylate 2-amino C₇H₁₃NO₂ N/A Predicted CCS: 130.9 Ų ([M+H]⁺)
Methyl 3-aminocyclopentanecarboxylate 3-amino C₇H₁₃NO₂ 1314922-38-7 Safety hazards: Skin/eye irritant
Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate 3-hydroxymethyl C₈H₁₄O₃ N/A 98% purity, commercial availability

Key Findings :

  • Reactivity: The 2-amino isomer exhibits distinct steric and electronic effects compared to the 3-amino analog due to proximity of functional groups.
  • Safety: Methyl 3-aminocyclopentanecarboxylate requires stringent handling (skin/eye protection) , whereas safety data for the 2-amino isomer is less documented.

Stereoisomers

Stereochemical variations significantly impact biological activity and synthesis routes:

Compound Name Stereochemistry Key Synthesis Method References
This compound (1S,2R) Kinetic resolution (predicted)
(1R,2S)-Methyl 2-aminocyclopentanecarboxylate (1R,2S) Parallel kinetic resolution
(1R,2R)-2-[(1S,2S)-2-amino-1-hydroxy-4-methylpentyl]cyclopentanecarboxylic acid Multiple stereocenters Asymmetric synthesis

Key Findings :

  • Synthesis : Enantiomers like (1S,2R) and (1R,2S) are synthesized via kinetic resolution, as demonstrated for tert-butyl-substituted analogs .
  • Biological Relevance : Complex stereoisomers (e.g., ) show enhanced bioactivity due to multi-center chirality.

Cyclopropane and Cyclobutane Analogs

Ring size affects stability and functional group interactions:

Compound Name Ring Size Molecular Formula Key Features References
(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate Cyclopropane C₇H₁₃NO₂ High strain, reactivity
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride Cyclobutane C₇H₁₄ClNO₂ 80% yield, NMR-characterized

Key Findings :

  • Stability : Cyclopropane derivatives (e.g., ) exhibit higher ring strain, increasing reactivity but reducing thermal stability.
  • Synthetic Utility : Cyclobutane analogs (e.g., ) are synthesized in high yields (80%) and characterized via ¹H-NMR.

Biological Activity

(1S,2R)-Methyl 2-aminocyclopentanecarboxylate is a chiral compound that exhibits significant potential in various biological applications. Its unique cyclopentane structure, combined with an amino group and a carboxylate ester, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound possesses a stereochemical configuration that is crucial for its biological interactions. The specific arrangement of atoms in this compound influences its binding affinity to various biological targets.

Structural Formula

 1S 2R Methyl 2 aminocyclopentanecarboxylate\text{ 1S 2R Methyl 2 aminocyclopentanecarboxylate}
  • Molecular Formula : C7_7H13_13N O2_2
  • Molecular Weight : 143.18 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, impacting their catalytic activities. This property is particularly relevant in pharmacological contexts where enzyme modulation can lead to therapeutic effects.
  • Receptor Binding : It has been shown to bind selectively to certain receptors, modulating their activity and influencing downstream signaling pathways. This interaction is critical for understanding its role in neuropharmacology and other therapeutic areas.
  • Neurochemical Effects : Given its structural features, this compound may play a role in neurotransmitter modulation, potentially affecting mood and cognitive functions .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and similar compounds:

Compound NameStructure TypeBiological Activity
This compoundChiral amino acidEnzyme inhibitor; receptor modulator
Methyl 2-aminobutanoateAmino acid derivativeNeurotransmitter precursor
3-AminomethylcyclopentanolAlcohol derivativePotential antidepressant
4-Aminocyclohexanecarboxylic acidCarboxylic acidAntimicrobial properties

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

  • Neuropharmacological Studies : Research indicates that this compound can influence neurochemical pathways related to mood regulation and cognitive function. Interaction studies have shown its potential as a ligand for neurotransmitter receptors .
  • Antifungal Activity : Related compounds have demonstrated antifungal properties against pathogens such as Candida albicans. The structural rigidity provided by the cyclopentane ring may enhance the efficacy of these compounds in inhibiting fungal growth .
  • Synthetic Applications : As a chiral building block in organic synthesis, this compound has been utilized in the development of more complex pharmaceutical agents. Its ability to act as an intermediate in the synthesis of bioactive molecules underscores its importance in medicinal chemistry .

Q & A

Q. What strategies mitigate racemization during functional group transformations?

  • Methodological Answer :
  • Low-Temperature Reactions : Perform acylations or alkylations at −20°C to slow epimerization.
  • Protecting Groups : Use Boc or Fmoc for the amino group during ester hydrolysis.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

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